![molecular formula C26H23N3O3S B2493961 (4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-06-4](/img/structure/B2493961.png)
(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of complex organic molecules often involved in various chemical reactions, demonstrating significant biological activities and possessing intricate molecular structures. These compounds' synthesis, structural analysis, and property evaluation are crucial for understanding their potential applications and interactions.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions involving key starting materials and catalysts under specific conditions to yield the desired products with structural similarities to the compound (Zhao-Fu Zhu et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like single-crystal X-ray diffraction, revealing intricate details about their conformation, molecular geometry, and intermolecular interactions. This analysis helps in understanding the three-dimensional arrangement and the potential reactivity sites within the molecule (M. Akkurt et al., 2003).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including hydrogen bonding, electrophilic substitution, and nucleophilic addition, depending on their functional groups. The reactivity can be influenced by the presence of substituents and the overall molecular structure, affecting their chemical stability and reaction pathways (Parthiv K. Chaudhari, 2012).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications (S. A. Halim, M. Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under different conditions, are crucial for predicting the compound's interactions and its potential use in synthesis or as a target molecule in chemical studies. Computational studies, such as molecular docking and quantum chemical calculations, can provide insights into these properties and the molecule's interaction with biological targets (A. Viji et al., 2020).
Wirkmechanismus
Target of action
The compound contains a methoxyphenyl group, which is a common feature in many biologically active molecules. This group could potentially interact with various proteins or enzymes in the body, acting as a ligand to modulate their activity .
Mode of action
The compound’s interaction with its targets could involve various types of chemical bonding, including hydrogen bonding, hydrophobic interactions, and pi stacking. These interactions could alter the conformation or activity of the target protein, leading to changes in cellular function .
Biochemical pathways
Depending on the specific targets of the compound, it could potentially affect a wide range of biochemical pathways. For example, if the compound targets an enzyme involved in signal transduction, it could influence cell growth, differentiation, or apoptosis .
Pharmacokinetics
The compound’s ADME (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure. For example, the presence of polar groups could enhance solubility and absorption, while the presence of metabolically labile groups could affect its metabolic stability .
Result of action
The cellular effects of the compound’s action would depend on the specific pathways it affects. For example, if the compound inhibits a growth-promoting pathway, it could potentially have anti-cancer effects .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the pH of the local environment could affect the compound’s ionization state and therefore its ability to interact with its targets .
Eigenschaften
IUPAC Name |
[7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-16-23-21(19(14-30)13-27-16)12-22-25(32-23)28-24(18-8-4-3-5-9-18)29-26(22)33-15-17-7-6-10-20(11-17)31-2/h3-11,13,30H,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZVVWOVBPABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


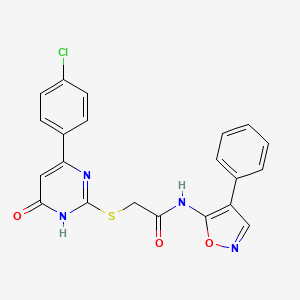
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
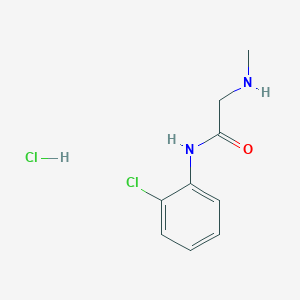
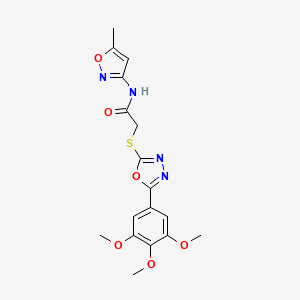
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

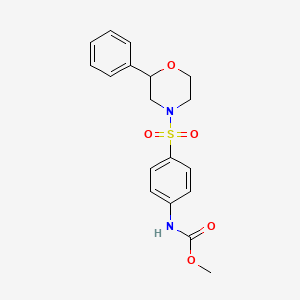
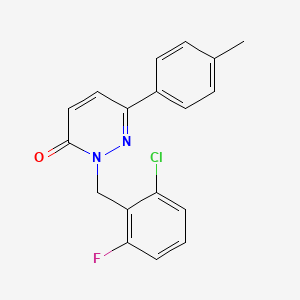
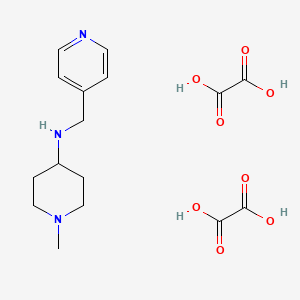
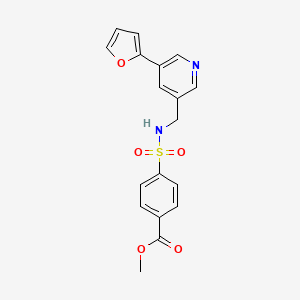
![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)